molecular formula C19H19F3N2O2 B3732524 4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No. B3732524
M. Wt: 364.4 g/mol
InChI Key: MPDJKGCIVGWMSR-UHFFFAOYSA-N
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Description

The compound “4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” contains several functional groups. The morpholinylmethyl group is a morpholine ring attached to a methyl group. The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is known for its high electronegativity and the stability it can confer to molecules . The phenyl group is a cyclic aromatic ring, which can participate in π-π interactions and contribute to the compound’s overall stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide group, which can participate in a variety of reactions, including hydrolysis and nucleophilic acyl substitution . The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in the body .

Safety and Hazards

As with any chemical compound, handling “4-(4-morpholinylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)16-2-1-3-17(12-16)23-18(25)15-6-4-14(5-7-15)13-24-8-10-26-11-9-24/h1-7,12H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDJKGCIVGWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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